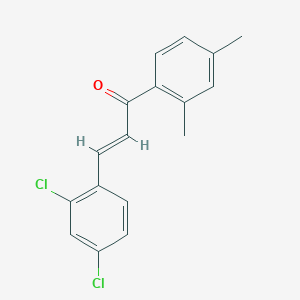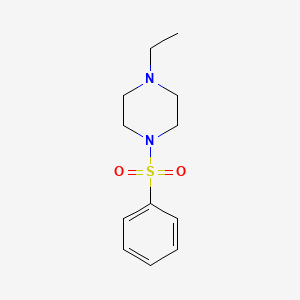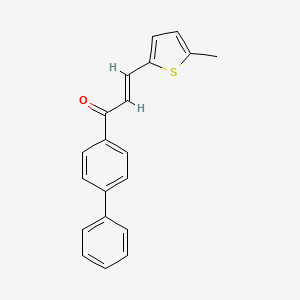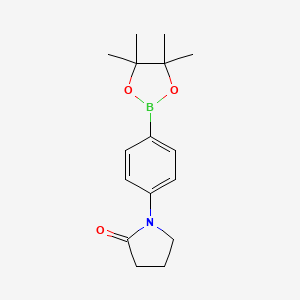
1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)吡咯烷-2-酮
描述
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic acid derivative. It contains a pyrrolidin-2-one group attached to a phenyl group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The compound is likely to be used in organic synthesis, particularly in reactions involving boronic acids .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in borylation reactions . They can also undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .科学研究应用
晶体结构和 DFT 研究
- 合成和表征:Huang 等人(2021 年)的一项研究描述了与 1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)吡咯烷-2-酮相关的化合物的合成和表征。这些化合物通过三步取代反应合成,并使用光谱技术表征。晶体结构通过 X 射线衍射得到证实,并使用密度泛函理论 (DFT) 进一步分析 (Huang 等人,2021 年)。
分子静电势和前沿分子轨道
- 物理化学性质:同一项研究还使用 DFT 研究了这些化合物的分子静电势和前沿分子轨道。该分析揭示了某些物理化学性质,这些性质对于理解这些物质在各种应用中的行为至关重要 (Huang 等人,2021 年)。
聚合物合成和性质
- 深色聚合物:Welterlich 等人(2012 年)描述了合成含有吡咯吡咯单元的聚合物,这些单元与所讨论的化合物密切相关。这些聚合物呈现深色,并溶于常见的有机溶剂中,表明在材料科学和工程学中具有潜在应用 (Welterlich 等人,2012 年)。
在有机液体电解质电池中的应用
- 硼基阴离子受体:Kucuk 等人(2020 年)的一项研究探讨了将与所讨论的化合物类似的硼基化合物用作有机液体电解质基氟化物穿梭电池中的阴离子受体。这突出了这些化合物在储能和电池技术领域的潜在应用 (Kucuk 等人,2020 年)。
配位聚合物的形成
- 二维配位聚合物:Al-Fayaad 等人(2020 年)报道了使用类似于 1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)吡咯烷-2-酮的化合物与钴形成二维配位聚合物。这证明了其在创建具有特定结构性质的新型材料中的潜在用途 (Al-Fayaad 等人,2020 年)。
安全和危害
作用机制
Target of Action
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic ester derivative. Boronic esters are known to interact with various biological targets, particularly enzymes that have hydroxyl groups in their active sites . .
Mode of Action
The mode of action of boronic esters, including this compound, often involves the formation of reversible covalent complexes with their targets. This is typically achieved through the interaction of the boron atom in the ester with a hydroxyl group on the target molecule . The resulting changes depend on the specific target and can range from enzyme inhibition to altered signal transduction.
Biochemical Pathways
Boronic esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In a biological context, they could potentially interfere with various biochemical pathways, depending on their specific targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH can affect the stability of boronic esters, as they can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of certain ions or molecules in the environment could potentially influence the compound’s interactions with its targets .
属性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWCEFASKJARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



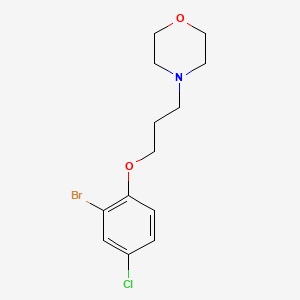
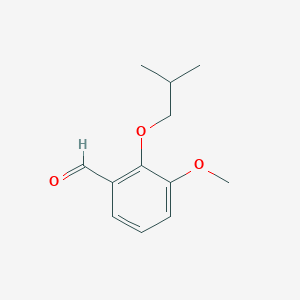
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)

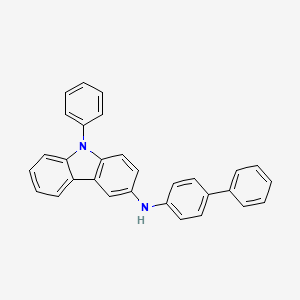
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
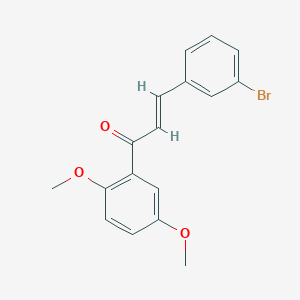
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)
